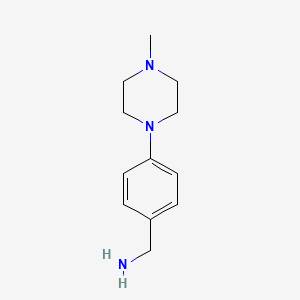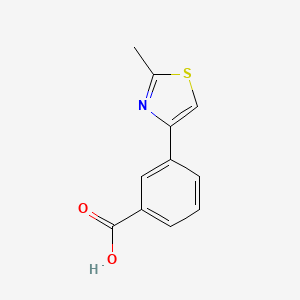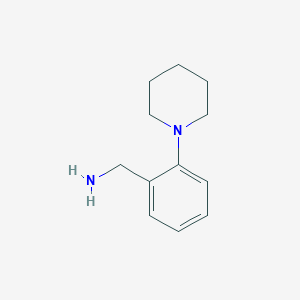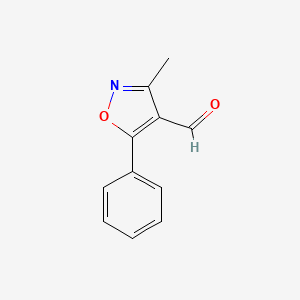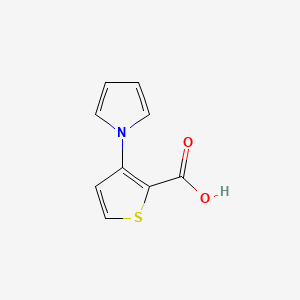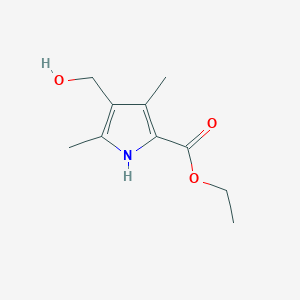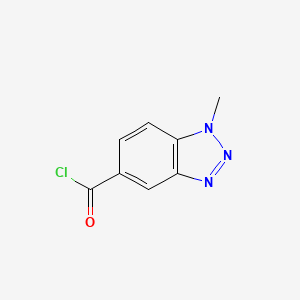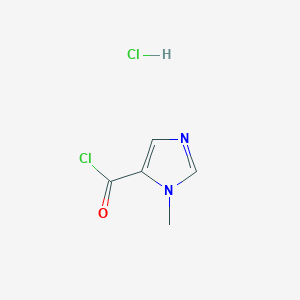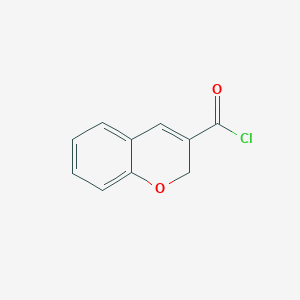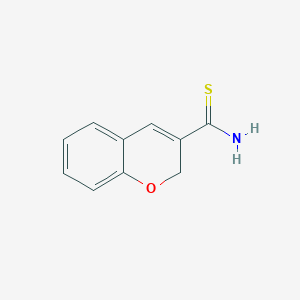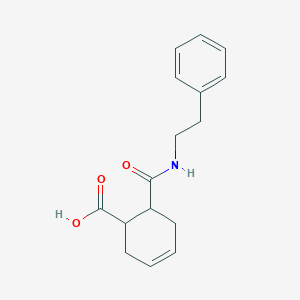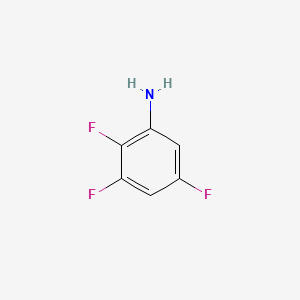
2,3,5-Trifluoroaniline
Übersicht
Beschreibung
2,3,5-Trifluoroaniline is an aniline building block with three fluorine atoms . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis .
Synthesis Analysis
2,3,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination . Another method involves the diazotisation-fluoration and halogen exchange .Molecular Structure Analysis
The molecular formula of 2,3,5-Trifluoroaniline is C6H4F3N . The molecular weight is 147.1 .Chemical Reactions Analysis
2,3,5-Trifluoroaniline was used in the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate . The reaction mixture was reacted at 50°C for 2 hours under slight hydrogen pressurization .Physical And Chemical Properties Analysis
2,3,5-Trifluoroaniline is a liquid at room temperature . It has a refractive index of 1.486 and a density of 1.393 g/mL at 25 °C . The boiling point is 92 °C/48 mmHg .Wissenschaftliche Forschungsanwendungen
Aerobic Treatment of Fluoroaromatics
- Application Summary : 2,3,4-Trifluoroaniline is used in the study of aerobic treatment of fluoroaromatics, which are becoming a serious environmental problem worldwide .
- Methods of Application : The study focused on the effects of three seeding sources on treatment performances of 2,3,4-trifluoroaniline during start-up and shock, as well as the acclimated strategy . After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal .
- Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
Perovskite Solar Cells
- Application Summary : Fluoroalkyl ethylene with different fluoroalkyl chain lengths is used to investigate influences of fluoroalkyl chain lengths on crystallization regulation and defect passivation .
- Methods of Application : The findings indicate that optimizing the quantity of F groups plays a crucial role in regulating the electron cloud distribution within the additive molecules . This optimization fosters strong hydrogen bonds and coordination effects with FA+ and uncoordinated Pb2+, ultimately enhancing crystal quality and device performance .
- Results : A PSC utilizing PF3 achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .
Synthesis of 1,2,4-trifluoro-5-nitrobenzene
- Application Summary : 2,4,5-Trifluoroaniline is used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a nitration reaction, where the aniline is treated with a nitrating agent .
- Results : The result of this reaction would be 1,2,4-trifluoro-5-nitrobenzene .
Substrate Scope Study in Organic Synthesis
- Application Summary : 3,4,5-Trifluoroaniline is often used as an electron deficient aniline for substrate scope study in organic synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve using the trifluoroaniline as a starting material in various organic reactions .
- Results : The results would depend on the specific reactions being studied .
Aerobic Treatment of Fluoroaromatics
- Application Summary : 2,3,4-Trifluoroaniline is used in the study of aerobic treatment of fluoroaromatics, which are becoming a serious environmental problem worldwide .
- Methods of Application : The study focused on the effects of three seeding sources on treatment performances of 2,3,4-trifluoroaniline during start-up and shock, as well as the acclimated strategy . After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal .
- Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
Food, Drug, Pesticide or Biocidal Product Use
- Application Summary : 2,3,4-Trifluoroaniline may be used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve using the trifluoroaniline as a starting material in various organic reactions .
- Results : The results would depend on the specific reactions being studied .
Safety And Hazards
2,3,5-Trifluoroaniline is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Relevant Papers The relevant papers retrieved discuss the synthesis of 2,3,5-Trifluoroaniline , its use in the preparation of other compounds , and its treatment in wastewater . These papers provide valuable insights into the properties and applications of 2,3,5-Trifluoroaniline.
Eigenschaften
IUPAC Name |
2,3,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDNQWQBWPRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380297 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoroaniline | |
CAS RN |
363-80-4 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



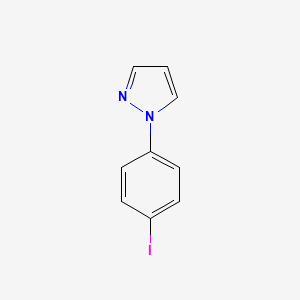
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
